
(4-Bromo-6-chloropyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-chloropyridin-3-yl)methanamine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 4 and 6, respectively, and a methanamine group at position 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Bromination of 6-chloropyridine using bromine or a brominating agent.
- Amination using methanamine under suitable conditions to introduce the methanamine group.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with different functional groups replacing the halogens.
- Oxidized or reduced derivatives of the original compound.
科学的研究の応用
(4-Bromo-6-chloropyridin-3-yl)methanamine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
類似化合物との比較
- (4-Bromo-6-chloropyridin-2-yl)methanamine
- (6-Chloropyridin-3-yl)methanamine
- (6-Bromopyridin-3-yl)methanamine
Comparison: (4-Bromo-6-chloropyridin-3-yl)methanamine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity, making it a valuable tool in research and industrial applications.
特性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC名 |
(4-bromo-6-chloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |
InChIキー |
NPSOOBHMMLDIKB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
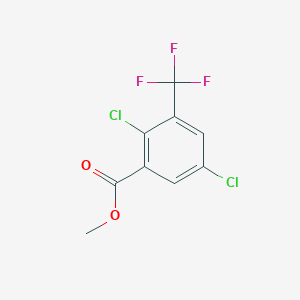
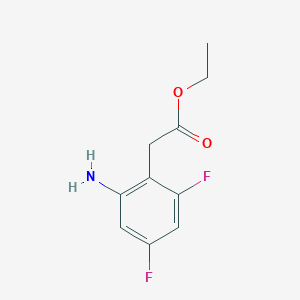

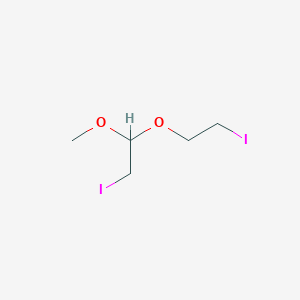
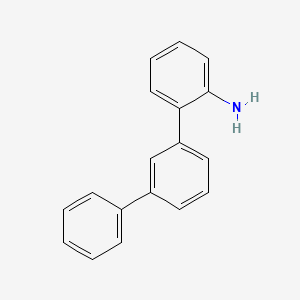

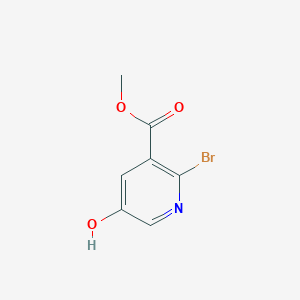


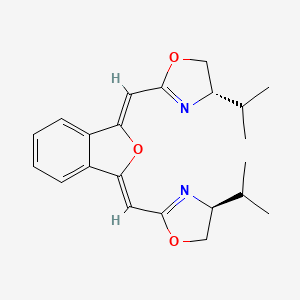
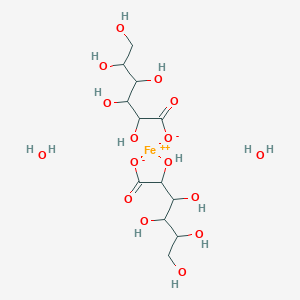
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

